氢氧化镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

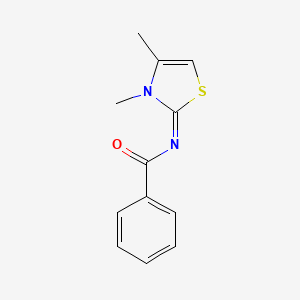

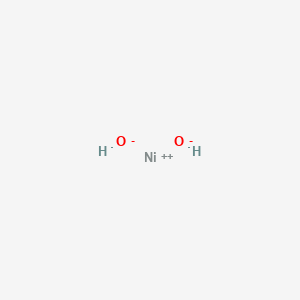

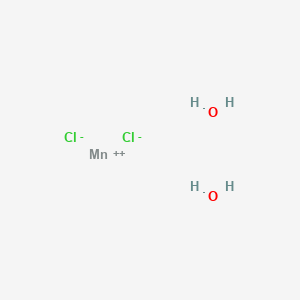

Nickel (II) hydroxide, represented by the chemical formula Ni(OH)2, is an inorganic compound that displays intriguing properties and has wide-ranging industrial applications . It is a lime-green solid that dissolves with decomposition in ammonia and amines and is attacked by acids . It is electroactive, being converted to the Ni(III) oxy-hydroxide, leading to widespread applications in rechargeable batteries .

Synthesis Analysis

Nickel (II) hydroxide is frequently synthesized via the reaction of a nickel (II) salt such as nickel (II) sulfate with a strong base like sodium hydroxide . This reaction gives rise to Nickel (II) hydroxide precipitate and a sodium salt . In addition, nickel hydroxide nanosheets with a hexagonal island shape are synthesized via a surfactant-assisted method .Molecular Structure Analysis

Nickel (II) hydroxide has two well-characterized polymorphs, α and β . The α structure consists of Ni(OH)2 layers with intercalated anions or water . The β form adopts a hexagonal close-packed structure of Ni2+ and OH- ions . In the presence of water, the α polymorph typically recrystallizes to the β form .Chemical Reactions Analysis

Nickel (II) hydroxide is used in various chemical reactions. For instance, it is used in the production of rechargeable batteries, particularly nickel-metal hydride (Ni-MH) batteries . It serves as the active material in the positive electrode in these batteries .Physical And Chemical Properties Analysis

Nickel (II) hydroxide is typically seen as a green crystalline solid at room temperature . It’s largely insoluble in water but dissolves in acids to produce corresponding nickel salts . As a hydroxide, it exhibits basic properties, reacting with acids in typical acid-base reactions .科学研究应用

Nanostructural Control for Enhanced Electrochemical Activity: 高比表面积的β-Ni(OH)₂展示出改善的电化学性能,特别是在可充电的基于镍的碱性电池中。纳米结构的氢氧化镍表现出更好的充电容量和优越的电化学活性 (Sakai, Miyazaki, & Kijima, 2008)。

Versatile Applications: 氢氧化镍在各种工程应用中至关重要,尤其是在电池中。其结构、合成方法和物理性质已经得到广泛审查,突显了它在多个技术领域中的重要性 (Hall, Lockwood, Bock, & Macdougall, 2015)。

Supercapacitor Applications: 对硅藻土上的硫化镍铁和碳纳米管进行多维理性设计已用于超级电容器的研究。这种方法通过提供均匀分散和增加活性位点来改善电化学性能 (Li et al., 2021)。

Electrochemical Pseudocapacitors: 非晶氢氧化镍纳米球显示出作为电化学电容器高性能电极材料的潜力。它们具有高电容量、能量密度和长循环寿命 (Li et al., 2013)。

Enhanced Electrochemical Activity in Alkaline Batteries: 与β形式相比,3D花状α-氢氧化镍在可充电的基于镍的碱性电池中显示出卓越的电化学性能 (Xu et al., 2008)。

Dynamic Processes in Energy Storage Devices: 了解氢氧化镍固液界面的动态过程对于提高超级电容器和氧气进化催化剂中的反应动力学至关重要 (Deng et al., 2017)。

Alkaline Secondary Cells and Hybrid Supercapacitors: β-Ni(OH)₂在这些应用中作为活性材料使用,并且其效果和特性已经得到广泛研究,揭示了其电化学性能的见解 (Kovalenko & Kotok, 2017)。

Applications in Urea Electrolysis: 二维氢氧化镍纳米片显示出在尿素富集废水处理、氢气生产和燃料电池等应用中的潜力,因为它们能促进尿素电解反应 (Wang, Yan, & Botte, 2011)。

Electrocatalysis and Electroanalysis: 氢氧化镍在小分子电催化中发挥作用,在燃料电池、能量存储和电化学传感器等领域中起着关键作用 (Miao et al., 2014)。

Supercapacitor Performance: 通过简单的微波辅助加热方法合成的氢氧化镍纳米片由于其高比容量和循环稳定性,显示出作为超级电容器电极材料的巨大潜力 (Mondal et al., 2014)。

作用机制

安全和危害

属性

| 11113-74-9 | |

分子式 |

HNiO- |

分子量 |

75.701 g/mol |

IUPAC 名称 |

nickel;hydroxide |

InChI |

InChI=1S/Ni.H2O/h;1H2/p-1 |

InChI 键 |

SPIFDSWFDKNERT-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[Ni+2] |

规范 SMILES |

[OH-].[Ni] |

颜色/形态 |

Black powder Green crystals, hexagonal Light green microcrystalline powde |

密度 |

4.1 at 68 °F (USCG, 1999) 4.1 |

闪点 |

Ignites in air at about 752.0° F (USCG, 1999) |

熔点 |

446 °F (USCG, 1999) Decomposes at 230 °C |

| 11113-74-9 12054-48-7 |

|

物理描述 |

Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

溶解度 |

SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |

同义词 |

nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1198566.png)

![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)

![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)

![N-(1-ethylpropyl)-4-[5-[4-[N-(1-ethylpropyl)carbamimidoyl]phenyl]-2-furyl]benzamidine](/img/structure/B1198586.png)